molecular formula C15H15Cl2N3 B13875691 3-[(3-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride

3-[(3-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride

Cat. No.: B13875691
M. Wt: 308.2 g/mol
InChI Key: STWPGQOCCXUDNX-UHFFFAOYSA-N
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Description

3-[(3-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride is a chemical compound that belongs to the quinazoline class of heterocyclic compounds. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride typically involves the reaction of 3-chlorobenzylamine with 2-aminobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems can help streamline the production process and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions

3-[(3-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has indicated that the compound may have therapeutic potential in treating certain diseases, such as cancer and bacterial infections.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, which can lead to various biological effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, the compound can potentially slow down the growth of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: This compound has similar structural features and biological activities.

    3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid methyl ester: Another compound with comparable properties and applications.

Uniqueness

3-[(3-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride stands out due to its unique combination of a quinazoline core and a chlorophenylmethyl group. This structural arrangement contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C15H15Cl2N3

Molecular Weight

308.2 g/mol

IUPAC Name

3-[(3-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride

InChI

InChI=1S/C15H14ClN3.ClH/c16-13-6-3-4-11(8-13)9-19-10-12-5-1-2-7-14(12)18-15(19)17;/h1-8H,9-10H2,(H2,17,18);1H

InChI Key

STWPGQOCCXUDNX-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N=C(N1CC3=CC(=CC=C3)Cl)N.Cl

Origin of Product

United States

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